molecular formula C12H15NO3 B12511507 N-(2,4-Dimethoxybenzyl)acrylamide

N-(2,4-Dimethoxybenzyl)acrylamide

Cat. No.: B12511507
M. Wt: 221.25 g/mol
InChI Key: PYHKLACLWOOZEV-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)acrylamide is an organic compound characterized by the presence of an acrylamide group attached to a 2,4-dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)acrylamide typically involves the reaction of 2,4-dimethoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dimethoxybenzylamine+Acryloyl chlorideThis compound+HCl\text{2,4-Dimethoxybenzylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dimethoxybenzylamine+Acryloyl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or drug precursor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)acrylamide involves its interaction with biological targets, such as enzymes or receptors. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxybenzyl)carbamothioyl-4-methylbenzamide
  • 2,4-Dimethoxybenzylamine
  • N,N-Dimethylacrylamide

Uniqueness

N-(2,4-Dimethoxybenzyl)acrylamide is unique due to the presence of both the acrylamide and 2,4-dimethoxybenzyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C12H15NO3/c1-4-12(14)13-8-9-5-6-10(15-2)7-11(9)16-3/h4-7H,1,8H2,2-3H3,(H,13,14)

InChI Key

PYHKLACLWOOZEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C=C)OC

Origin of Product

United States

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